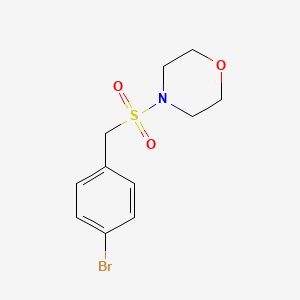
4-((4-Bromobenzyl)sulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Bromobenzyl)sulfonyl)morpholine is a chemical compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.21 g/mol It is characterized by the presence of a bromobenzyl group attached to a sulfonyl morpholine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromobenzyl)sulfonyl)morpholine typically involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to remove impurities .
化学反应分析
Types of Reactions
4-((4-Bromobenzyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
4-((4-Bromobenzyl)sulfonyl)morpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-((4-Bromobenzyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability .
相似化合物的比较
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but lacks the sulfonyl group.
4-(4-Morpholinyl)butyl]morpholine: Contains a morpholine ring but with different substituents.
4-(4-Morpholinyl)-4-oxo-2-butenoyl]morpholine: Contains a morpholine ring with an additional oxo group.
Uniqueness
4-((4-Bromobenzyl)sulfonyl)morpholine is unique due to the presence of both the bromobenzyl and sulfonyl groups, which confer distinct chemical and biological properties.
生物活性
4-((4-Bromobenzyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, with a molecular formula of C19H17BrN2O4S and a molecular weight of approximately 449.32 g/mol, is characterized by its morpholine ring and sulfonyl group, which are known to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzylsulfonyl chloride with morpholine. Various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to characterize the compound’s structure and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, potentially leading to antimicrobial and anticancer effects. This interaction may disrupt metabolic pathways critical for the survival of pathogens or cancer cells.
- Receptor Modulation : The morpholine moiety may influence neurotransmitter receptor activity, suggesting potential applications in neurological disorders or pain management.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its antimicrobial action .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary data suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins .
Case Studies
Research Applications
The compound's unique structure makes it a valuable candidate for further research in various fields:
- Pharmaceutical Development : Its potential as a lead compound for developing new antimicrobial and anticancer agents.
- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
属性
IUPAC Name |
4-[(4-bromophenyl)methylsulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJQFTUWMFCQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














